molecular formula C29H28N2O2 B8199962 (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Cat. No.: B8199962
M. Wt: 436.5 g/mol
InChI Key: UMTCVPCXPUJJIQ-UIOOFZCWSA-N
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Description

This compound is a chiral bisoxazoline ligand characterized by a rigid 2,3-dihydro-1H-indene core and two 4-benzyl-substituted oxazoline rings in the (4S,4'S) configuration (CAS: 583058-02-0; purity: 97%) . Its structure combines steric bulk from the benzyl groups with the electron-donating properties of the oxazoline moieties, making it suitable for asymmetric catalysis. The indene core provides geometric rigidity, which can enhance enantioselectivity in metal-catalyzed reactions .

Properties

IUPAC Name

(4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O2/c1-3-9-21(10-4-1)15-25-19-32-27(30-25)29(17-23-13-7-8-14-24(23)18-29)28-31-26(20-33-28)16-22-11-5-2-6-12-22/h1-14,25-26H,15-20H2/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTCVPCXPUJJIQ-UIOOFZCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2(CC3=CC=CC=C3C2)C4=NC(CO4)CC5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2(CC3=CC=CC=C3C2)C4=N[C@H](CO4)CC5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral molecule with significant potential in medicinal chemistry and asymmetric synthesis. Its unique structure comprises a 2,3-dihydroindene core linked by two oxazoline rings, which contributes to its biological activity and utility as a chiral ligand or catalyst.

  • Molecular Formula : C29H28N2O2
  • CAS Number : 1003886-09-6
  • IUPAC Name : (4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole
  • Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a chiral ligand in asymmetric synthesis and its potential therapeutic applications. The rigid structure and stereochemistry allow for precise control over molecular interactions, which is crucial in drug design and development.

  • Chiral Ligand Activity : The compound serves as a chiral ligand that enhances enantioselectivity in various catalytic processes. This feature is beneficial in synthesizing pharmaceuticals with specific stereochemical configurations.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound exhibit anticancer activity. For example, related oxazoline-based compounds have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Some studies indicate that compounds with similar structures may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Research Findings and Case Studies

StudyFindings
Synthesis and Biological Evaluation A study synthesized several oxazoline derivatives and evaluated their biological activities. Notably, certain compounds demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Chiral Ligands in Asymmetric Synthesis Research highlighted the effectiveness of (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) as a chiral ligand in promoting enantioselective reactions. The compound facilitated high yields of enantiomerically pure products in various catalytic processes .
Neuroprotective Studies Investigations into structurally similar compounds revealed potential neuroprotective effects in models of oxidative stress-induced neuronal damage .

Scientific Research Applications

Asymmetric Catalysis

One of the most notable applications of (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is in asymmetric catalysis. Oxazoline ligands are widely used in transition metal-catalyzed reactions to facilitate the formation of chiral products. The specific structural features of this compound allow it to act effectively as a ligand in various catalytic processes, including:

  • Enantioselective Synthesis : It has been employed in reactions such as the asymmetric addition of organometallic reagents to aldehydes and ketones.
  • Catalytic Reactions : The compound can enhance the selectivity and efficiency of catalytic cycles involving palladium or rhodium complexes.

Medicinal Chemistry

Research indicates that compounds with oxazoline moieties have significant biological activities. This specific compound has been investigated for:

  • Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties : Its potential as an antimicrobial agent is being explored due to its ability to interact with biological membranes.

Case Study 1: Asymmetric Catalysis

In a study published in a peer-reviewed journal, researchers utilized (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) as a ligand in a palladium-catalyzed reaction. The results demonstrated an enantiomeric excess of up to 95%, showcasing its effectiveness in producing chiral compounds with high selectivity.

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of this compound revealed that it inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Comparison with Similar Compounds

Comparison with Similar Bisoxazoline Compounds

Structural Variations in Core and Substituents

Table 1: Key Structural Features of Selected Bisoxazoline Derivatives
Compound Name Core Structure Substituents on Oxazoline Stereochemistry Applications/Notes Reference ID
(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) 2,3-Dihydro-1H-indene 4-Benzyl S,S Asymmetric catalysis (inferred from structural analogs); high rigidity and chirality
(4R,4'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) 2,3-Dihydro-1H-indene 4-Benzyl R,R Enantiomeric counterpart; potential differences in enantioselectivity
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) Cyclopropane 4,5-Diphenyl S,S High yield (99%); used in fluorination/catalytic studies
(4S,4'S)-2,2'-(Pentane-3,3'-diyl)bis(4-benzyl-4,5-dihydrooxazole) Pentane 4-Benzyl S,S Commercial availability; flexible linker may reduce stereocontrol
(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-iso-propyl-4,5-dihydrooxazole) Propane 4-Iso-propyl S,S 83% yield; smaller substituents may lower steric hindrance

Stereochemical and Electronic Effects

  • Enantiomer Comparison : The (R,R) and (S,S) configurations of the indene-based compound (CAS: 2757082-35-0 vs. 583058-02-0) exhibit mirrored chiral environments, leading to opposing enantioselectivity in reactions .
  • Substituent Impact: Benzyl Groups: Provide steric bulk and π-π interactions, enhancing enantioselectivity in metal coordination (e.g., Cu, Rh) . Diphenyl Groups: Introduce greater rigidity and electron-withdrawing effects, useful in photostable applications (e.g., NFAs in organic electronics) .

Q & A

Basic Research Questions

Q. How can researchers synthesize (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) with high enantiomeric purity?

  • Methodological Answer : Utilize a multi-step synthesis protocol starting from chiral precursors like (S)-(+)-2-phenylglycinol. A three-stage process involving condensation, cyclization, and stereochemical control is recommended. Optimize reaction conditions (e.g., solvent, temperature) to achieve yields of 83.2–94.5% and enantiomeric excess (ee) ≥99%. Post-synthesis, validate purity via polarimetry (optical rotation) and chromatographic techniques (GC-MS) .

Q. What characterization techniques are essential to confirm structural integrity and stereochemistry?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to verify substituent positions and diastereomeric ratios.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., oxazole rings, benzyl C-H stretches).
  • Polarimetry : Measure optical rotation to confirm enantiopurity.
  • GC-MS : Validate molecular weight and detect impurities. Cross-reference data with computational models (e.g., DFT) for stereochemical confirmation .

Q. What purification strategies ensure high enantiomeric excess (ee) in the final product?

  • Methodological Answer : Implement recrystallization using chiral resolving agents or enantioselective chromatography (e.g., HPLC with chiral stationary phases). Monitor ee via polarimetry and compare retention times with racemic mixtures. reports ≥99% ee using such methods, emphasizing the role of solvent polarity in crystallization efficiency .

Advanced Research Questions

Q. How to design experiments to study enantiomeric effects on catalytic or biological activity?

  • Methodological Answer :

Comparative Assays : Test both enantiomers in parallel under identical conditions (e.g., catalytic hydrogenation, enzyme inhibition).

Theoretical Framework : Link experiments to density functional theory (DFT) calculations to predict electronic and steric effects.

Control Variables : Maintain consistent purity (≥99% ee), solvent systems, and temperature. Use ’s compartmentalized experimental design (e.g., split-plot randomization) to isolate enantiomer-specific outcomes .

Q. How to resolve contradictions in reported catalytic efficiency data across studies?

  • Methodological Answer :

  • Systematic Review : Conduct a bibliometric analysis () to identify variables causing discrepancies (e.g., solvent polarity, ee levels, reaction time).
  • Replication Studies : Reproduce key experiments with standardized protocols.
  • Data Triangulation : Cross-validate results using multiple techniques (e.g., kinetic studies, spectroscopic monitoring). Address confounding factors like trace impurities via GC-MS or HPLC .

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

  • Methodological Answer :

Abiotic Studies : Investigate hydrolysis, photolysis, and adsorption using OECD guidelines.

Biotic Studies : Evaluate microbial degradation in simulated ecosystems.

Long-Term Monitoring : Adopt ’s framework for tracking distribution in environmental compartments (water, soil) and bioaccumulation in model organisms (e.g., Daphnia magna). Use LC-MS/MS to quantify degradation products .

Q. How to integrate theoretical frameworks into computational studies of electronic properties?

  • Methodological Answer :

  • Conceptual Alignment : Link computational models (e.g., DFT, molecular dynamics) to experimental data (NMR chemical shifts, IR spectra).
  • Parameter Optimization : Calibrate computational parameters (basis sets, solvation models) using empirical data.
  • Hypothesis Testing : Predict reactive sites (e.g., oxazole nitrogen) and validate through experimental electrophilic substitution reactions. Reference ’s emphasis on theory-driven observational choices .

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